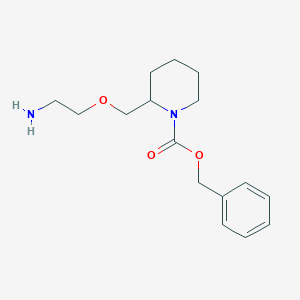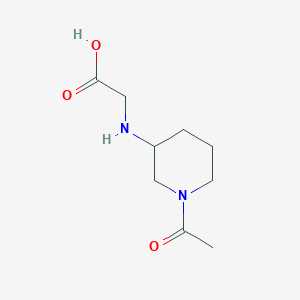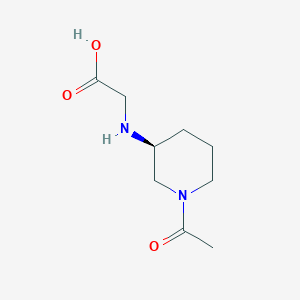![molecular formula C12H22N2O3 B7916155 [(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916155.png)
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid is a synthetic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an acylating agent can form the piperidine ring, followed by further functionalization to introduce the acetyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of [(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The acetyl and amino groups may also play a role in binding to these targets, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the acetyl and amino groups.
N-Acetyl-piperidine: Contains an acetyl group but lacks the additional amino functionality.
Piperidine-4-carboxylic acid: Features a carboxylic acid group instead of the amino group.
Uniqueness
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-13(9-12(16)17)8-11-4-6-14(7-5-11)10(2)15/h11H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUWIYDLGCNQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7916126.png)
![[(1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7916142.png)
![[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid](/img/structure/B7916144.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916150.png)
![[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid](/img/structure/B7916157.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7916164.png)
![[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7916172.png)
